![molecular formula C29H35N3O6 B2993512 2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid CAS No. 1803582-64-0](/img/structure/B2993512.png)
2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid
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Overview
Description
This compound is a complex organic molecule with a molecular weight of 452.51 . It contains several functional groups, including a tert-butoxy carbonyl group, a fluoren-9-ylmethoxy carbonyl group, and a piperazin-1-yl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,12-21(28)29)26-22(30)32-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds .It’s stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Scientific Research Applications
Synthesis and Chemical Structure
The compound of interest is part of a broader category of molecules involved in chemical synthesis and structural studies. It is related to diastereomerically pure compounds obtained from the Ugi reaction of various N-tert-butoxycarbonyl-protected α-amino acids. These undergo microwave-assisted cyclization in acetic acid, producing piperazine-2,5-diones with confirmed relative stereochemistry through NOESY experiments and molecular mechanics calculations (Nikulnikov, Krasavin, & Shumsky, 2010). Similarly, synthesis involving tert-butoxycarbonyl groups explores the creation of novel peptide isosteres through the synthesis of N-Boc N,O-acetals from simple starting materials, demonstrating the stability and reactivity of such compounds under various conditions (Groth & Meldal, 2001).
Crystal Structure and Molecular Analysis
Investigations into the crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, reveal detailed bonding characteristics and spatial arrangements, highlighting the precise geometric configuration and interactions within similar complex molecules (Mamat, Flemming, & Köckerling, 2012).
Biological Activity and Applications
While specifically excluding information on drug use, dosage, and side effects, it's important to note that related research focuses on the potential biological activities of similar compounds. For example, the antibacterial and anthelmintic activities of related compounds have been screened, providing insights into their moderate efficacy in specific applications. Such studies indicate the relevance of these compounds in developing new treatments or chemical tools for biological research (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Material Separation and Chemical Properties
Research on using Good's buffer HEPES-Na as an auxiliary agent for separating compounds like tert-butanol from aqueous solutions demonstrates the chemical versatility and application of substances within the same chemical family in industrial and laboratory settings. This showcases the practical aspects of manipulating the chemical and physical properties of these compounds for specific purposes (Gupta, Fang, Taha, & Lee, 2016).
Safety and Hazards
properties
IUPAC Name |
2-[3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O6/c1-28(2,3)38-27(36)31-18-29(19-31,16-25(33)34)32-14-12-30(13-15-32)26(35)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,24H,12-19H2,1-3H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYAURCWORVLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid | |
CAS RN |
1803582-64-0 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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